5-chloro-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide
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Overview
Description
5-chloro-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuran core, an oxazole ring, and multiple halogen substitutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of reagents such as ketoreductases for biocatalytic reductions , and Suzuki-Miyaura coupling reactions for carbon-carbon bond formation .
Industrial Production Methods
Industrial production methods for this compound may leverage biocatalytic approaches to enhance enantioselectivity and yield. These methods often involve the use of engineered enzymes to catalyze specific reactions, reducing the need for harsh chemical reagents and conditions .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be catalyzed by ketoreductases, leading to the formation of chiral alcohols.
Substitution: Halogen substitutions can occur, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions often involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
Major products formed from these reactions include various derivatives of the original compound, such as chiral alcohols and substituted benzofurans.
Scientific Research Applications
5-chloro-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives and oxazole-containing molecules. Examples include:
- 5-chloro-N-(3,4-difluorophenyl)thiophene-2-sulfonamide
- PLX-4720, a compound with a similar structural motif
Uniqueness
What sets 5-chloro-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide apart is its unique combination of structural features, including the benzofuran core, oxazole ring, and multiple halogen substitutions. This unique structure contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H13ClF2N2O3 |
---|---|
Molecular Weight |
402.8 g/mol |
IUPAC Name |
5-chloro-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H13ClF2N2O3/c1-9-5-17-12(7-13(9)21)10(2)19(27-17)20(26)24-18-8-16(25-28-18)11-3-4-14(22)15(23)6-11/h3-8H,1-2H3,(H,24,26) |
InChI Key |
JIMAMGUBMTUUDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)NC3=CC(=NO3)C4=CC(=C(C=C4)F)F)C |
Origin of Product |
United States |
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